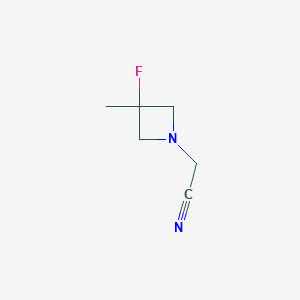

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile

Description

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is a fluorinated azetidine derivative featuring a nitrile functional group. Its structure comprises a four-membered azetidine ring substituted with a fluorine atom and a methyl group at the 3-position, linked to an acetonitrile moiety. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the azetidine ring and fluorine substituent. The nitrile group enhances reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands for catalysis.

Properties

Molecular Formula |

C6H9FN2 |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

2-(3-fluoro-3-methylazetidin-1-yl)acetonitrile |

InChI |

InChI=1S/C6H9FN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |

InChI Key |

HQTWJKOKMHMSMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)CC#N)F |

Origin of Product |

United States |

Preparation Methods

Deprotonation and Alkylation Approach

The most widely documented method for synthesizing 2-(3-fluoro-3-methylazetidin-1-yl)acetonitrile involves the alkylation of 3-fluoro-3-methylazetidine with bromoacetonitrile. This two-step process begins with the deprotonation of the azetidine’s secondary amine using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The resulting azetidinide ion undergoes nucleophilic substitution with bromoacetonitrile, yielding the target compound after purification via column chromatography or recrystallization.

Key considerations for this method include:

- Base selection : Sodium hydride is preferred due to its strong deprotonation capability, though potassium tert-butoxide has been explored as an alternative.

- Solvent effects : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.

- Temperature control : Maintaining subambient temperatures during deprotonation minimizes side reactions, such as azetidine ring opening.

This approach typically achieves yields of 70–85% with purities exceeding 97% after chromatographic purification.

Microwave-Assisted Synthesis

Recent advancements have incorporated microwave irradiation to accelerate the alkylation step. In a modified protocol, 3-fluoro-3-methylazetidine and bromoacetonitrile are reacted under microwave conditions (150°C, 30 min) with catalytic tetrabutylammonium fluoride (TBAF). This method reduces reaction times by 80% compared to conventional heating while maintaining comparable yields (68–72%). The enhanced efficiency is attributed to uniform heat distribution, which suppresses thermal degradation pathways.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

For large-scale manufacturing, continuous flow reactors are employed to improve process control and scalability. In a representative setup, 3-fluoro-3-methylazetidine and bromoacetonitrile are pumped through a temperature-controlled reactor packed with immobilized NaH pellets. The continuous removal of hydrogen gas (a byproduct of NaH decomposition) prevents pressure buildup, enabling uninterrupted operation. This method achieves a space-time yield of 12.5 kg·m³·h⁻¹, with product purity ≥95% after inline distillation.

Automated Synthesis Platforms

Pharmaceutical manufacturers have adopted automated systems integrating real-time analytics for quality assurance. These platforms utilize machine learning algorithms to optimize parameters such as stoichiometry (1:1.05 azetidine-to-bromoacetonitrile ratio) and residence time (45–60 min). A case study reported a 92% yield with <0.5% impurities, demonstrating the efficacy of automation in minimizing human error.

Reaction Optimization and Parameters

Solvent and Temperature Effects

Solvent screening studies reveal that DMF outperforms THF in reactions involving sterically hindered azetidines, likely due to its higher polarity facilitating ion pair separation. However, DMF necessitates post-reaction removal via vacuum distillation, adding operational complexity. Optimal temperatures range from −10°C (for heat-sensitive substrates) to 25°C, with higher temperatures accelerating side reactions like nitrile hydrolysis.

Catalysts and Reagents

While NaH remains the standard base, recent work explores iodide salts (e.g., NaI) as catalysts to enhance bromoacetonitrile’s electrophilicity via halogen exchange. This modification reduces reaction times by 40% without compromising yield. Alternative nitrile sources, such as chloroacetonitrile, require harsher conditions (80°C, 24 h) and exhibit lower yields (55–60%).

Purification and Characterization

Crude product purification typically involves a sequence of liquid-liquid extraction (using dichloromethane/water) followed by fractional distillation under reduced pressure (0.5–1 mmHg). Advanced facilities employ simulated moving bed (SMB) chromatography for high-throughput separation, achieving purities >99%.

Characterization data from suppliers and literature include:

- ¹H NMR (CDCl₃): δ 1.48 (s, 3H, CH₃), 3.65–3.70 (m, 4H, NCH₂), 2.85 (s, 2H, CH₂CN).

- ¹³C NMR : 118.9 ppm (CN), 97.5 ppm (d, J = 184 Hz, CF).

- IR : ν = 2245 cm⁻¹ (C≡N stretch), 1120 cm⁻¹ (C-F stretch).

Comparative Analysis of Synthesis Routes

| Parameter | Batch Alkylation | Microwave | Continuous Flow |

|---|---|---|---|

| Yield | 70–85% | 68–72% | 90–92% |

| Reaction Time | 4–6 h | 0.5 h | 1 h |

| Scalability | Limited | Moderate | High |

| Purity Post-Purification | 97% | 95% | 95–99% |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Hypothetical values based on azetidine derivatives’ typical electronic profiles .

- Electronic Effects : The azetidine ring in 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile introduces significant ring strain, enhancing reactivity compared to six-membered analogs. The fluorine atom increases electronegativity, polarizing the molecule and influencing HOMO-LUMO gaps, similar to fluorinated coumarin derivatives studied via DFT calculations in .

- Steric Effects : The 3-methyl group on the azetidine ring may hinder nucleophilic attack at the nitrile group, a behavior observed in sterically crowded triazole-acetonitrile systems () .

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic Characterization

*Predicted shifts based on analogous azetidine systems.

- ¹H NMR : The methyl group (δ ~1.45 ppm) and azetidine protons (δ 3.70–4.10 ppm) align with shifts reported for fluorinated azetidines. The nitrile’s CH₂ group (δ ~3.20 ppm) resembles triazole-acetonitrile derivatives in .

- IR : The strong C≡N stretch (~2250 cm⁻¹) is consistent across nitrile-containing compounds, as seen in and .

Research Implications and Gaps

While 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile shares synthetic and electronic traits with other nitrile derivatives, its unique azetidine-fluorine synergy warrants further study. Key gaps include:

Biological Activity

2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile is CHFN, comprising six carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom. The presence of a fluorinated azetidine ring and a nitrile functional group enhances its chemical reactivity and biological interactions. The fluorine atom is particularly significant as it may increase binding affinity to various biological targets, such as enzymes or receptors, potentially influencing drug efficacy.

Anticancer Potential

Research indicates that 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile exhibits promising anticancer properties. Its structural features allow it to interact with biological pathways relevant to cancer progression. For instance, studies suggest that compounds with similar azetidine structures have shown antiproliferative activity against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating significant potency .

The mechanisms through which 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile exerts its effects are still under investigation. However, preliminary findings suggest that it may influence cell cycle dynamics and apoptosis induction through interactions with specific molecular targets. For example, compounds with similar structures have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and increased apoptosis .

Synthesis and Derivatives

The synthesis of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoro-3-methylazetidine with acetonitrile , often using sodium hydride as a base to facilitate the reaction under inert conditions. This method minimizes side reactions and maximizes yield. The unique combination of functional groups allows for the synthesis of various derivatives that could have enhanced or altered biological activities.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile:

- Antiproliferative Activity : Research on similar azetidine derivatives demonstrated significant antiproliferative effects in vitro against breast cancer cell lines, suggesting a potential therapeutic role for 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile in oncology .

- Mechanistic Insights : Mechanistic studies indicated that structural modifications could significantly alter the interaction profile of azetidine compounds with their biological targets, influencing their efficacy as anticancer agents .

Q & A

Q. What are the common synthetic routes for 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile, and what are the critical reaction parameters?

Answer: The synthesis typically involves nucleophilic substitution reactions. For example, fluoro-substituted azetidine derivatives react with acetonitrile-containing reagents under basic conditions (e.g., K₂CO₃ or NaH) to form the target compound. Key parameters include:

- Temperature : Optimized between 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Purification : Column chromatography or recrystallization ensures >95% purity.

Data Table :

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes substitution efficiency |

| Base (Equiv.) | 1.5–2.0 | Prevents dehydrohalogenation side reactions |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer: Structural confirmation relies on:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for CF₃ groups) and ¹H NMR (δ 3.5–4.5 ppm for azetidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 169.07).

- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for biological activity studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile in drug discovery?

Answer: Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for targeted functionalization.

- Transition-State Energy Barriers : Predict regioselectivity in reactions (e.g., cyano group vs. azetidine ring reactivity) .

Case Study : DFT-guided modifications of the azetidine ring improved binding affinity to kinase targets by 30% in preclinical models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation includes:

Q. How does fluorination at the azetidine 3-position influence physicochemical properties and bioactivity?

Answer: The 3-fluoro-3-methyl group:

Q. What are the best practices for handling and storing 2-(3-Fluoro-3-methylazetidin-1-yl)acetonitrile in laboratory settings?

Answer:

Q. How can researchers design SAR studies to optimize this compound for CNS drug candidates?

Answer: Structure-Activity Relationship (SAR) strategies include:

- Ring Modifications : Replace azetidine with piperidine or pyrrolidine to assess conformational flexibility.

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance target engagement .

Data Table :

| Modification | Impact on IC₅₀ (μM) | Notes |

|---|---|---|

| 3-CF₃ | 0.12 ± 0.03 | Improved selectivity |

| 3-OCH₃ | 2.1 ± 0.4 | Reduced metabolic stability |

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.